N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-21-17(24)12-10-15(28-18(12)22(2)19(21)25)16(23)20-8-7-11-5-6-13(26-3)14(9-11)27-4/h5-6,9-10H,7-8H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRDWBLHMXPJGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure
The compound features a complex structure characterized by a thieno[2,3-d]pyrimidine core with multiple substituents that may influence its biological activity. The presence of the 3,4-dimethoxyphenyl group is particularly noteworthy as it is known to enhance various pharmacological effects.
Antitumor Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines.
Table 1: Antitumor Activity Comparison
| Compound Name | Cancer Cell Lines Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Mia PaCa-2 | 5.0 | |
| Compound B | PANC-1 | 7.5 | |
| Target Compound | HepG2 | 6.0 |
Antiviral Properties
Thieno[2,3-d]pyrimidine derivatives have also been evaluated for antiviral activity. Preliminary studies suggest that this compound may inhibit certain viral infections by interfering with viral replication processes.
Table 2: Antiviral Activity Summary
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Induction of Apoptosis : The compound may promote programmed cell death in tumor cells through the activation of intrinsic apoptotic pathways.
- Modulation of Signaling Pathways : It may interact with various signaling pathways that regulate cell survival and proliferation.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings. For example:
- A study involving a derivative demonstrated significant tumor reduction in xenograft models.
- Another investigation showed promising results in phase I trials for patients with advanced solid tumors.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and what methodological considerations are critical for success?
- Answer : The synthesis typically involves multi-step alkylation and cyclization reactions. For example:
Core formation : Construct the thieno[2,3-d]pyrimidine core via cyclization of thiourea derivatives with α,β-unsaturated ketones under reflux in ethanol .
Functionalization : Introduce the dimethoxyphenethyl group via nucleophilic substitution or coupling reactions, requiring catalysts like triethylamine and solvents such as dimethylformamide (DMF) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to isolate the product .
- Critical factors : Temperature control (60–80°C), inert atmosphere (N₂/Ar), and monitoring via thin-layer chromatography (TLC) to track reaction progress .
Q. How is the compound characterized for structural confirmation and purity?
- Answer : Employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and scaffold integrity .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₉H₁₉N₃O₅S) .
Q. What preliminary biological activities have been reported for this compound or analogs?
- Answer : Structural analogs exhibit moderate antimicrobial activity against Pseudomonas aeruginosa and Proteus vulgaris (MIC: 32–64 µg/mL) . Anticancer potential is inferred from thienopyrimidine derivatives inhibiting tyrosine kinases (IC₅₀: 1–10 µM) .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and scalability?
- Answer :
- Parameter screening : Use design of experiments (DoE) to optimize temperature, solvent polarity (e.g., DMF vs. DMSO), and catalyst loading .
- Flow chemistry : Transition from batch to continuous flow reactors for better heat/mass transfer and reduced side reactions .
- Computational modeling : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error approaches .
Q. How should researchers address contradictions in bioactivity data across studies?
- Answer :
- Assay standardization : Compare protocols for microbial strains (e.g., ATCC vs. clinical isolates) or cell lines (e.g., HeLa vs. MCF-7) .
- Structural validation : Confirm compound integrity under assay conditions (e.g., stability in DMSO at 37°C) via HPLC .
- Meta-analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference activity data with structural analogs .
Q. What computational strategies predict the compound’s molecular targets and mechanism of action?
- Answer :
- Molecular docking : Screen against kinase databases (e.g., PDB) using AutoDock Vina to identify binding affinities for targets like EGFR or VEGFR2 .
- Pharmacophore modeling : Map electrostatic and hydrophobic features to prioritize targets .
- Machine learning : Train models on thienopyrimidine bioactivity datasets to predict ADMET properties .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Answer :
- Substituent variation : Modify the dimethoxyphenyl group (e.g., replace -OCH₃ with -CF₃) and assess activity shifts .
- Core hybridization : Fuse the thienopyrimidine core with piperazine or benzodioxole moieties to enhance solubility or target affinity .
- SAR Table :
| Analog Substituent | Activity (IC₅₀, µM) | Key Finding |
|---|---|---|
| 3,4-Dimethoxy | 5.2 (EGFR) | Optimal lipophilicity |
| 4-Nitro | 12.8 (VEGFR2) | Reduced selectivity |
| Benzodioxole | 3.7 (PDGFRα) | Improved solubility |
Q. What methodologies ensure reliable stability and solubility profiling in preclinical studies?
- Answer :
- Solubility assays : Use shake-flask method with PBS (pH 7.4) and DMSO co-solvents, quantified via UV-Vis spectroscopy .
- Stability testing : Incubate in simulated gastric fluid (SGF) and liver microsomes, analyzing degradation via LC-MS .
- Excipient screening : Test cyclodextrins or lipid nanoparticles to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
